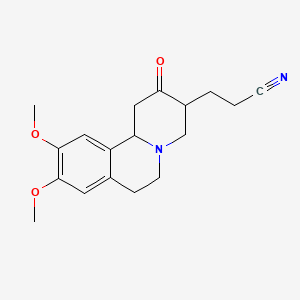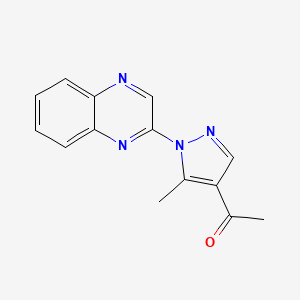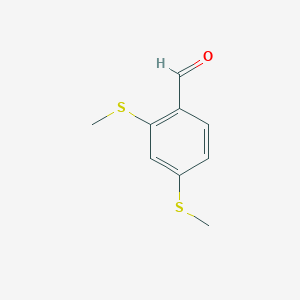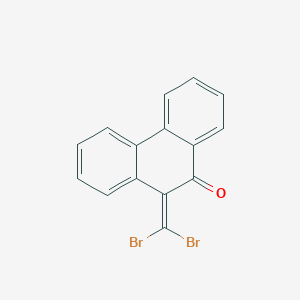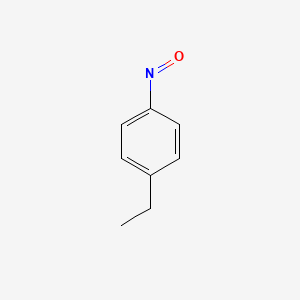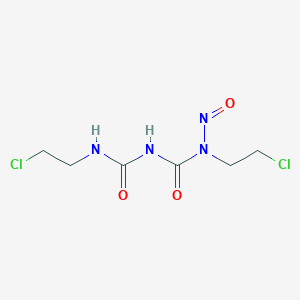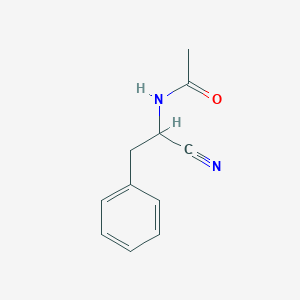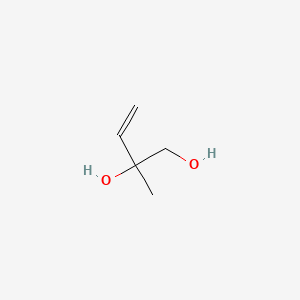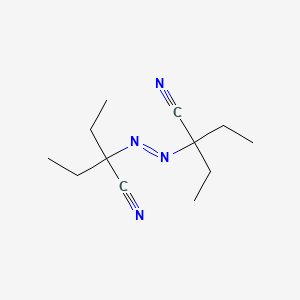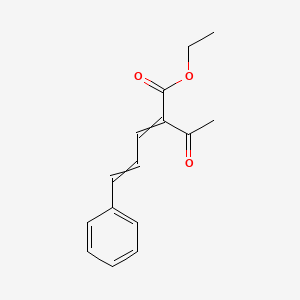
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate is an organic compound known for its unique structure and reactivity. It features a conjugated diene system, which makes it a valuable intermediate in various chemical reactions. This compound is of interest in both academic research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with cinnamaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but lacks the acetyl group.
2-Cyano-5-phenylpenta-2,4-dienoic acid: Contains a cyano group instead of an acetyl group.
2-(3-Phenylallylidene)pentane-2,4-dione: Features a different substitution pattern on the diene system.
Uniqueness
Ethyl 2-acetyl-5-phenylpenta-2,4-dienoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an acetyl group and a conjugated diene system makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
13858-63-4 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H16O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 |
InChI Key |
IEEXOFJUVNOCME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



